

Application Note: HPLC Analysis for Purity Determination of 1H-Indazol-3-ol

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Compound of Interest

Compound Name: 1H-Indazol-3-ol

Cat. No.: B1208877

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Introduction

1H-Indazol-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its versatile chemical scaffold.[1] The purity of this compound is critical for its use in research and development, as impurities can affect biological activity and lead to erroneous experimental results. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of pharmaceutical compounds.[2] [3] This application note provides a detailed protocol for the determination of **1H-Indazol-3-ol** purity using reversed-phase HPLC (RP-HPLC) with UV detection.

Physicochemical Properties of 1H-Indazol-3-ol (and related compounds)

A summary of the physicochemical properties of **1H-Indazol-3-ol** and a related derivative, which are important for method development, is presented in Table 1. The LogP value suggests that the compound is suitable for reversed-phase chromatography.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	LogP
1H-Indazol-3-ol	C ₇ H ₆ N ₂ O	134.14	1.8 (Predicted)[4]
1-Benzyl-1H-indazol-3-ol	C ₁₄ H ₁₂ N ₂ O	224.26	2.31[5]

Experimental Protocol

This protocol outlines a general method for the purity determination of **1H-Indazol-3-ol**. Optimization may be required based on the specific impurities present.

1. Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- HPLC Vials: Amber or clear, with caps and septa.
- Syringe filters: 0.45 µm or 0.22 µm pore size, compatible with the sample solvent.
- Reagents:
 - **1H-Indazol-3-ol** reference standard and sample.
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade or Milli-Q).
 - Formic acid (or Phosphoric acid), analytical grade.

2. Chromatographic Conditions

The following chromatographic conditions are a recommended starting point.

Table 2: HPLC Parameters

Parameter	Recommended Setting
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	See Table 3
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm (or optimal wavelength determined by UV scan)
Injection Volume	10 µL
Run Time	25 minutes

Table 3: Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
15.0	5	95
20.0	5	95
20.1	95	5
25.0	95	5

3. Preparation of Solutions

- Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
- Mobile Phase B (Acetonitrile): Use directly from the supplier.

- Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
- Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of **1H-Indazol-3-ol** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
- Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the **1H-Indazol-3-ol** sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
- Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection.

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the reference standard solution five times and evaluate the parameters listed in Table 4.

Table 4: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$
Relative Standard Deviation (RSD) of Retention Time	$\leq 1.0\%$

5. Data Analysis and Purity Calculation

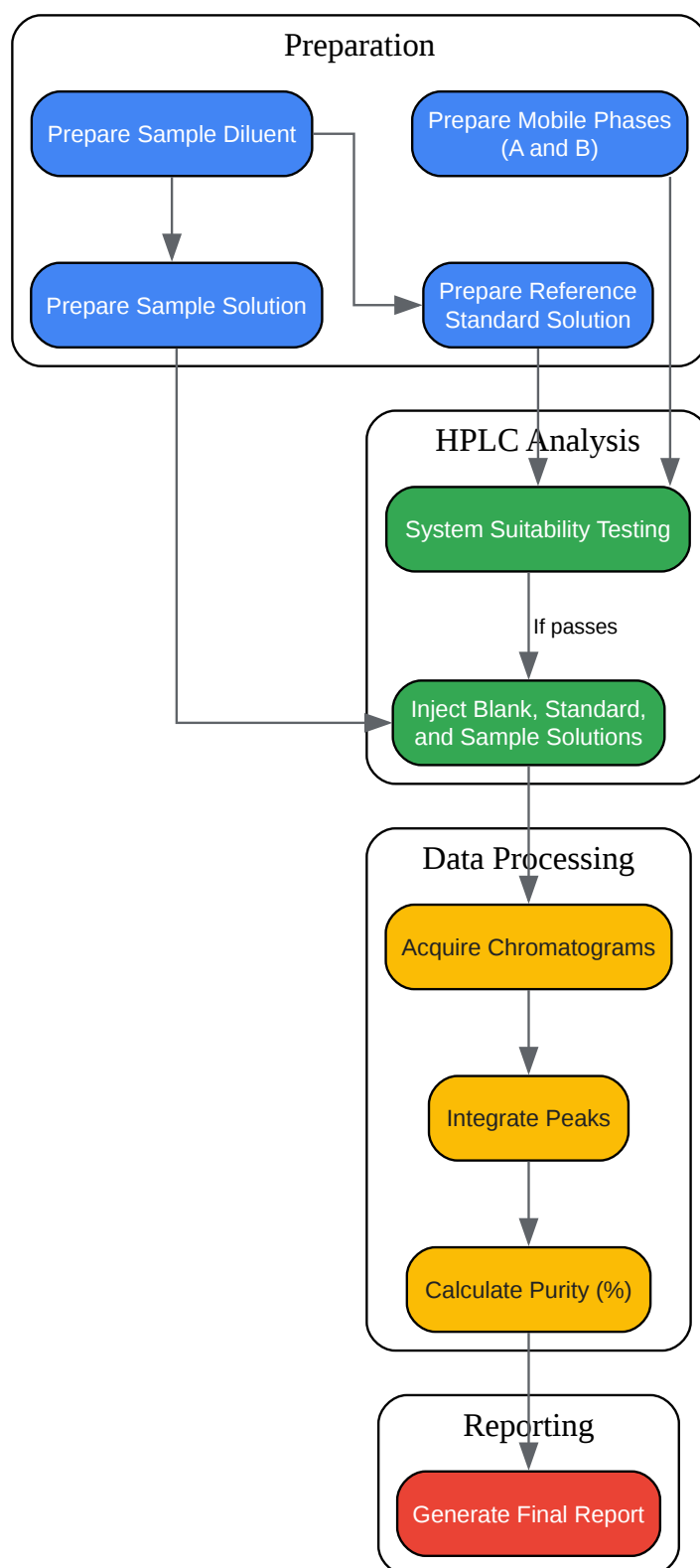
The purity of the **1H-Indazol-3-ol** sample is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Ensure that any peaks corresponding to the blank (injection of diluent) are excluded from the calculation.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of **1H-Indazol-3-ol** purity.



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Caption: Workflow for HPLC purity analysis of **1H-Indazol-3-ol**.

Conclusion

This application note provides a comprehensive protocol for the purity determination of **1H-Indazol-3-ol** by RP-HPLC. The described method is a good starting point and should be validated to ensure its suitability for its intended purpose. Proper system suitability checks are crucial for obtaining reliable and accurate results. This protocol is intended for use by researchers, scientists, and drug development professionals.

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